N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide features a furo[3,2-g]chromen core substituted with four methyl groups and a ketone oxygen at position 5.
Properties
Molecular Formula |
C27H29NO6 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C27H29NO6/c1-14-17(4)33-25-16(3)26-20(12-19(14)25)15(2)21(27(30)34-26)13-24(29)28-10-9-18-7-8-22(31-5)23(11-18)32-6/h7-8,11-12H,9-10,13H2,1-6H3,(H,28,29) |
InChI Key |
FVIUJCFPTXXUBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Phenethylamine Moiety: This can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with nitroethane, followed by reduction to yield 3,4-dimethoxyphenethylamine.
Synthesis of the Furochromenone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromenone structure.
Coupling of the Two Moieties: The final step involves the acylation of the phenethylamine with the furochromenone derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenethylamine moiety can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the furochromenone core can be reduced to form alcohol derivatives.
Substitution: The methoxy groups on the phenethylamine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential therapeutic applications, although further research is needed to explore its efficacy and safety.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets. The phenethylamine moiety may interact with neurotransmitter receptors, while the furochromenone core may interact with enzymes or other proteins. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below summarizes key structural differences between the target compound and its analogs:
Key Observations :
- The target compound’s tetramethyl substitution on the furochromen core distinguishes it from analogs like II-20 (single methyl) and the 4-chlorophenyl derivative in . Methyl groups may enhance metabolic stability .
- The N-[2-(3,4-dimethoxyphenyl)ethyl] group is shared with the compound in but replaces a chromen-3-yl acetic acid moiety with a furochromen-acetamide structure .
Analysis :
- The high melting point of II-20 (230–231°C) suggests strong intermolecular interactions (e.g., hydrogen bonding via sulfonohydrazide) compared to simpler acetamides .
- Lower yields (e.g., 57% in ) may reflect challenges in introducing bulky substituents, a consideration for synthesizing the target compound .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C25H34N2O4
- Molecular Weight : 426.55 g/mol
- IUPAC Name : this compound
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
3. Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies
-
Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant capacity of the compound.
- Methodology : DPPH radical scavenging assay.
- Results : The compound showed a significant reduction in DPPH radical concentration with an IC50 value comparable to standard antioxidants like ascorbic acid.
-
Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory activity in a rat model.
- Methodology : Administration of the compound followed by evaluation of serum inflammatory markers.
- Results : A marked decrease in TNF-alpha and IL-6 levels was observed post-treatment.
-
Cytotoxicity Assay :
- Objective : To determine the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay on HeLa and MCF-7 cells.
- Results : The compound exhibited IC50 values of 12 µM for HeLa cells and 15 µM for MCF-7 cells.
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
